Fosaprepitant Morpholine Hydrochloride
CAS No.:
Cat. No.: VC16184797
Molecular Formula: C20H19ClF7NO2
Molecular Weight: 473.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19ClF7NO2 |
|---|---|
| Molecular Weight | 473.8 g/mol |
| IUPAC Name | (2S,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride |
| Standard InChI | InChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18+;/m1./s1 |
| Standard InChI Key | DWCCMKXSGCKMJF-VROPXZTASA-N |
| Isomeric SMILES | C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F.Cl |
| Canonical SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Fosaprepitant dimeglumine (IUPAC name: (3-{[(2R,3S)-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid compound with 1-deoxy-1-(methylamino)-D-glucitol) features a stereochemically complex structure with three chiral centers . The molecule combines:
-
A substituted morpholine ring
-
Triazolinone pharmacophore
-
Bis(trifluoromethyl)benzene moiety
-
Phosphoryl group enabling prodrug activation
The dimeglumine counterion (N-methyl-D-glucamine) enhances aqueous solubility to 1 mg/mL, critical for intravenous formulation . X-ray crystallography reveals intramolecular hydrogen bonding between the morpholine oxygen and triazolinone carbonyl, stabilizing the bioactive conformation .
Table 1: Key Physicochemical Properties
Prodrug Activation Pathway
The phosphoryl group undergoes rapid enzymatic hydrolysis by alkaline phosphatases in vivo, releasing aprepitant within 30 minutes post-infusion . This bioconversion pathway avoids first-pass metabolism while maintaining the parent drug's NK1 receptor affinity (K<sub>i</sub> = 0.1 nM) .
Mechanism of Action and Pharmacodynamics
Neurokinin-1 Receptor Antagonism
Fosaprepitant's therapeutic effect arises entirely from its metabolite aprepitant, which:
-
Competitively inhibits substance P binding to NK1 receptors in the area postrema and nucleus tractus solitarius
-
Reduces signal transduction through G<sub>q</sub>-mediated phospholipase C activation
-
Modulates vagal afferent signaling from the gastrointestinal tract
Table 2: Receptor Binding Profile
| Receptor | IC<sub>50</sub> (nM) | Selectivity vs 5-HT<sub>3</sub> |
|---|---|---|
| NK1 | 0.1 | >10,000-fold |
| 5-HT<sub>3</sub> | >10,000 | - |
| D<sub>2</sub> | >100,000 | >100,000-fold |
Data from FDA pharmacology reviews and PubChem assays demonstrate exceptional NK1 specificity without meaningful interaction with other emesis-related receptors.
CYP450 Modulation
Unlike aprepitant, fosaprepitant exhibits transient CYP3A4 inhibition (30% reduction in midazolam clearance) lasting 48 hours post-dose . This necessitates dose adjustments for:
Clinical Efficacy in Chemotherapy-Induced Nausea/Vomiting
Phase III Trial Outcomes
The pivotal REGIMEN trial (N=523) established the 150 mg single-dose regimen's non-inferiority to oral aprepitant:
| Endpoint | Fosaprepitant | Oral Aprepitant | Δ (95% CI) |
|---|---|---|---|
| Complete Response* | 52.3% | 49.7% | 2.6% (-3.8-9.0) |
| No Emesis (0-120h) | 78.1% | 75.4% | 2.7% (-3.1-8.5) |
*No emesis/rescue medication 0-120h post-chemotherapy
Radiation Therapy Applications
A 2023 randomized trial in nasopharyngeal carcinoma (N=100) compared weekly vs q3wk dosing during chemoradiation:
| Outcome | Weekly (n=50) | q3wk (n=50) | HR (95% CI) |
|---|---|---|---|
| Complete Response | 20.4% | 12.5% | 0.66 (0.43-1.02) |
| Grade ≥2 Nausea | 34% | 52% | 0.58 (0.39-0.87) |
Weekly administration reduced nausea severity despite similar complete response rates .
Industrial Synthesis and Manufacturing
Patent-Covered Synthesis (CN103204878A)
The optimized route from aprepitant involves three stages:
-
Phosphorylation
-
Selective Debenzylation
-
Pd/C hydrogenation in methanol
-
Removes one benzyl group (97% purity)
-
-
Salt Formation
Table 3: Process Metrics
| Step | Temperature | Time | Yield | Purity |
|---|---|---|---|---|
| Phosphorylation | -10°C | 4h | 83% | 95% |
| Debenzylation | 25°C | 12h | 91% | 97% |
| Salt Formation | 0-5°C | 48h | 88% | 99.5% |
This route improved upon earlier methods by avoiding chromatographic purification and achieving >99% enantiomeric excess .
Adverse Event Profile and Risk Mitigation
Infusion-Related Reactions
Phase III trials reported:
-
Phlebitis (8.2%)
-
Pain at injection site (5.1%)
-
Erythema (3.7%)
Slow infusion (20-30 minutes) and proper catheter placement reduce these events .
Drug-Drug Interactions
Clinically significant interactions require monitoring:
| Concomitant Drug | Effect | Management |
|---|---|---|
| Dexamethasone | ↑ AUC 2.2-fold | Reduce dose 20% |
| Warfarin | ↓ INR by 30% | Frequent INR checks |
| Oral Contraceptives | ↓ Efficacy | Alternative contraception |
Regulatory Status and Global Availability
FDA-approved since 2008 with key milestones:
-
2018: Expanded indication for MEC (moderately emetogenic chemo)
-
2021: EMA approval for pediatric use ≥6 months
-
2023: WHO Essential Medicines List inclusion
Current guidelines (ASCO, MASCC) recommend fosaprepitant as first-line:
-
With highly emetogenic chemotherapy (HEC)
-
For carboplatin AUC ≥4 regimens
Future Research Directions
Emerging applications under investigation:
-
Postoperative Nausea: Phase II trial (NCT04892333) testing 150mg vs ondansetron
-
Hyperemesis Gravidarum: Case reports suggest efficacy when conventional therapy fails
-
Neuropathic Pain: NK1 antagonism may modulate central sensitization
Ongoing formulation development focuses on:
-
Subcutaneous autoinjector for home use
-
Nanoparticle formulations for extended release
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume